(+)-Norgestrel

progestin potency ovulation inhibition oral contraceptive

Researchers studying stereospecific PR signaling often face supply of poorly characterized racemic progestins. (+)-Norgestrel (CAS 6533-00-2) delivers a defined 1:1 levonorgestrel/dextronorgestrel mixture with precisely half the potency of pure levonorgestrel, enabling rigorous enantioselective SAR studies. • ~5-10× greater potency vs. norethindrone for analog benchmarking • Defined ovulation-inhibiting dose (>75 μg/day) for dose-response calibration • Validated tool for chiral LC-MS/MS method development & stereoselective pharmacokinetic studies

Molecular Formula C21H28O2
Molecular Weight 318.5 g/mol
CAS No. 6533-00-2
Cat. No. B1679923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Norgestrel
CAS6533-00-2
Synonyms18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)-
Capronor
Cerazet
D Norgestrel
D-Norgestrel
duofem
l Norgestrel
l-Norgestrel
Levonorgestrel
Microlut
Microval
Mirena
Norgeston
NorLevo
Norplant
Norplant 2
Norplant-2
Norplant2
Plan B
Vikela
Molecular FormulaC21H28O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17?,18?,19?,20-,21-/m0/s1/i5D2,6D2,13D,16D
InChIKeyWWYNJERNGUHSAO-PHHWYCLISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.73 mg/L, temp not stated.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Norgestrel Profile and Key Characteristics


(+)-Norgestrel (CAS 6533-00-2), also known as DL-norgestrel or racemic norgestrel, is a synthetic steroidal progestin of the 19-nortestosterone class, composed of an equimolar racemic mixture of dextronorgestrel and levonorgestrel, the latter being the sole biologically active enantiomer [1]. It is a small-molecule agonist of the progesterone receptor (PR), with ancillary activity at androgen and estrogen receptors, and is primarily used in oral contraceptive formulations in combination with ethinyl estradiol for prevention of pregnancy [2]. Norgestrel is distinguished from levonorgestrel by its racemic nature, which confers approximately half the progestational potency of the pure levonorgestrel enantiomer [3].

(±)-Norgestrel vs. Levonorgestrel: Key Differences


Generic substitution or interchange of (┬▒)-norgestrel with other progestins is scientifically invalid due to profound differences in stereochemical composition, receptor binding affinity, androgenic activity, and potency that directly impact experimental outcomes and clinical translation. Unlike levonorgestrel, which is a single, highly potent enantiomer, (┬▒)-norgestrel is a racemate containing 50% inactive dextronorgestrel, resulting in exactly half the progestational potency and altered pharmacokinetic and pharmacodynamic profiles [1]. Furthermore, norgestrel exhibits significantly higher androgenic activity compared to newer progestins such as norgestimate and desogestrel, and differs in its binding affinity for sex hormone-binding globulin (SHBG), which can confound free hormone measurements and receptor activation studies [2]. These intrinsic molecular and pharmacological distinctions mean that simply substituting one progestin for another without accounting for these quantitative differences can lead to irreproducible data, misinterpretation of mechanism-of-action studies, and erroneous structure-activity relationship (SAR) conclusions.

(±)-Norgestrel: Evidence-Based Differentiation


Progestational Potency vs. Levonorgestrel

(┬▒)-Norgestrel exhibits approximately half the progestational potency of levonorgestrel due to its racemic composition, and is 5–10 times more potent than norethindrone [1]. This differentiation is critical for dose selection in both in vitro and in vivo experiments.

progestin potency ovulation inhibition oral contraceptive

Androgenicity vs. Newer Progestins

(┬▒)-Norgestrel is classified as a high-androgenicity progestin, in contrast to the low-androgenicity profile of norgestimate and desogestrel [1]. This property stems from its strong binding to sex hormone-binding globulin (SHBG) and displacement of testosterone, which can confound experiments involving androgen-dependent endpoints [2].

androgenicity SHBG binding lipid metabolism

Ovulation Inhibition: Levonorgestrel Comparison

The ovulation-inhibiting dose of (┬▒)-norgestrel is >75 μg/day, whereas levonorgestrel requires only 50–60 μg/day for the same effect, reflecting the 2-fold potency difference [1]. This has direct implications for designing dose-response experiments and interpreting contraceptive efficacy studies.

ovulation inhibition contraceptive efficacy dose-response

PR Binding Affinity: Levonorgestrel vs. Progesterone

While direct RBA data for racemic (┬▒)-norgestrel are sparse, the active enantiomer levonorgestrel exhibits 125–143% RBA relative to progesterone (100%) at human progesterone receptor, indicating ~1.25–1.43 times higher affinity [1]. Given that norgestrel is a 1:1 racemate and dextronorgestrel is inactive, the effective affinity of norgestrel at PR is approximately half that of levonorgestrel.

progesterone receptor binding affinity RBA

Enantiomer Pharmacokinetics: Half-Life Differences

The elimination half-lives of the D- and L-norgestrel enantiomers differ substantially: D-norgestrel exhibits much shorter half-lives than L-norgestrel (levonorgestrel), similar to norethisterone [1]. This stereoselective pharmacokinetics is unique to norgestrel and is absent in pure levonorgestrel preparations.

pharmacokinetics half-life enantiomer

(±)-Norgestrel: Research and Industrial Applications


PR Agonist Assays and SAR Studies

Norgestrel's racemic nature and well-characterized PR binding profile make it an ideal tool compound for investigating enantioselective progesterone receptor activation. Researchers can leverage its 1:1 mixture of active and inactive enantiomers to dissect stereospecific contributions to PR-mediated transcription, gene expression, and downstream signaling pathways [1]. Its approximately 5–10x greater potency over norethindrone also provides a useful benchmark for comparing new progestin analogs.

Androgenicity Assessment and Metabolic Profiling

Due to its high androgenic activity, norgestrel serves as a positive control or comparator in studies evaluating the androgenic potential of novel progestins. Its strong SHBG binding and testosterone-displacing properties [1] make it a valuable reference for assays measuring free testosterone levels, lipid profile changes, and hepatic protein synthesis. It is particularly relevant for toxicology and pharmacology studies aimed at minimizing androgenic side effects in next-generation contraceptives.

Ovulation Inhibition and Contraceptive Efficacy Modeling

The established ovulation-inhibiting dose of >75 μg/day for norgestrel provides a critical threshold for dose-response studies in reproductive endocrinology. When designing experiments to assess contraceptive efficacy, researchers can use this benchmark to calibrate doses, compare across species, and evaluate the impact of formulation or delivery route on pharmacodynamic outcomes [1]. Its defined potency relative to levonorgestrel allows for precise translation between in vivo models and human clinical data.

Enantiomer-Specific Pharmacokinetic Studies

Norgestrel's unique stereoselective pharmacokinetics, with D-norgestrel exhibiting a shorter half-life than L-norgestrel, present a valuable model for studying chiral drug disposition, metabolism, and analytical method development [1]. Researchers developing LC-MS/MS or chiral separation methods can use norgestrel as a test compound to validate enantiomer-specific quantification techniques and to investigate the impact of stereochemistry on drug clearance and bioavailability.

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